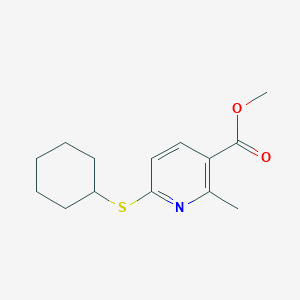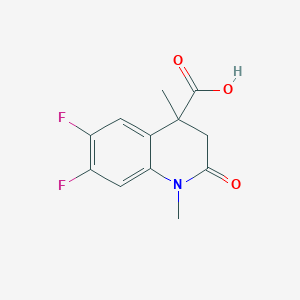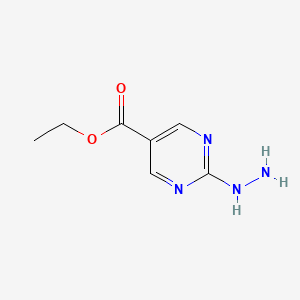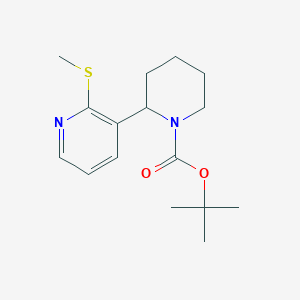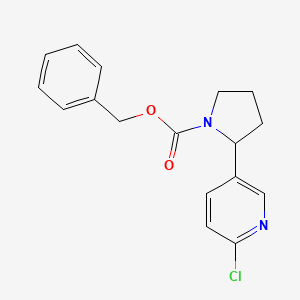
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and an ethylsulfonyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with ethylsulfonylacetylene. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichlorophenyl and ethylsulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.
4-(Ethylsulfonyl)-1H-pyrazole: Lacks the dichlorophenyl group, leading to different chemical properties and uses.
3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl, which can influence its behavior in reactions.
Uniqueness
3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the combination of the dichlorophenyl and ethylsulfonyl groups. This combination imparts specific chemical properties that make it valuable for certain applications, such as its potential biological activity and use as a synthetic intermediate.
Propriétés
Formule moléculaire |
C11H10Cl2N2O2S |
|---|---|
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
5-(2,4-dichlorophenyl)-4-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-2-18(16,17)10-6-14-15-11(10)8-4-3-7(12)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) |
Clé InChI |
HTQLKWYWNJSHMO-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(NN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


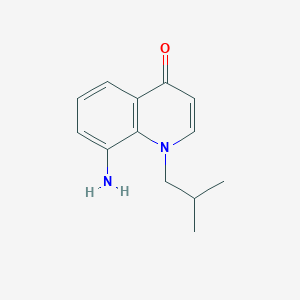



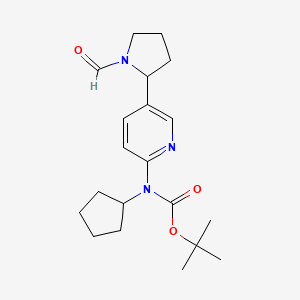
![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)

